molecular formula C9H7F5O B2808897 1-Methyl-4-(1,1,2,2,2-pentafluoroethoxy)benzene CAS No. 57076-58-1

1-Methyl-4-(1,1,2,2,2-pentafluoroethoxy)benzene

Cat. No.: B2808897
CAS No.: 57076-58-1
M. Wt: 226.146
InChI Key: WRPAREFSOUFJMM-UHFFFAOYSA-N
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Description

1-Methyl-4-(1,1,2,2,2-pentafluoroethoxy)benzene (CAS: 87530-14-1) is a fluorinated aromatic compound featuring a methyl group and a pentafluoroethoxy (-O-CF₂CF₃) substituent on a benzene ring. The pentafluoroethoxy group, characterized by five fluorine atoms bonded to a two-carbon chain, imparts strong electron-withdrawing properties, significantly altering the compound’s reactivity and stability compared to non-fluorinated analogs. This compound is synthesized via fluorination reactions, often involving phenol derivatives or halobenzenes, as described in patent literature (e.g., fluorination with sulfur tetrafluoride, SF₄) . It is primarily used as an intermediate in agrochemical and pharmaceutical research, particularly in the development of pesticides and herbicides .

Properties

IUPAC Name

1-methyl-4-(1,1,2,2,2-pentafluoroethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F5O/c1-6-2-4-7(5-3-6)15-9(13,14)8(10,11)12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPAREFSOUFJMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(1,1,2,2,2-pentafluoroethoxy)benzene typically involves the reaction of 1-methyl-4-hydroxybenzene with 1,1,2,2,2-pentafluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(1,1,2,2,2-pentafluoroethoxy)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroxy or alkyl derivatives.

    Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxy or alkyl derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagent used.

Scientific Research Applications

1-Methyl-4-(1,1,2,2,2-pentafluoroethoxy)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(1,1,2,2,2-pentafluoroethoxy)benzene involves its interaction with specific molecular targets and pathways. The pentafluoroethoxy group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, 1-Methyl-4-(1,1,2,2,2-pentafluoroethoxy)benzene is compared below with structurally related fluorinated aromatic compounds.

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Physical Properties
This compound 87530-14-1 C₉H₇F₅O 238.15* -O-CF₂CF₃, -CH₃ Purity: 95% (commercial grade)
1-Bromo-4-(pentafluoroethoxy)benzene 56425-85-5 C₈H₄BrF₅O 291.01 -O-CF₂CF₃, -Br Boiling Point: 185.6°C; Density: 1.677 g/cm³
1-Chloro-4-(1,1,2,2-tetrafluoroethoxy)benzene 75820-58-5 C₈H₅ClF₄O 228.57 -O-CF₂CHF₂, -Cl N/A (limited commercial data)
1-(Pentafluoroethyl)-4-propylbenzene 158536-00-6 C₁₁H₁₁F₅ 238.20 -CF₂CF₃, -C₃H₇ XlogP: 4.7; Topological PSA: 0 Ų

*Calculated based on molecular formula.

Key Comparisons

Electron Effects and Reactivity The pentafluoroethoxy group (-O-CF₂CF₃) is strongly electron-withdrawing, reducing the benzene ring’s electron density. This contrasts with non-fluorinated alkoxy groups (e.g., -OCH₃), which are electron-donating. In 1-Chloro-4-(1,1,2,2-tetrafluoroethoxy)benzene (CAS 75820-58-5), the tetrafluoroethoxy group (-O-CF₂CHF₂) has fewer fluorine atoms, resulting in slightly reduced electron withdrawal compared to the pentafluoroethoxy analog .

Thermal and Chemical Stability

  • Fluorinated compounds exhibit superior thermal stability. For example, 1-Bromo-4-(pentafluoroethoxy)benzene (CAS 56425-85-5) has a boiling point of 185.6°C, reflecting resistance to decomposition at high temperatures . The target compound’s stability is likely comparable, though specific data is lacking.
  • The pentafluoroethyl group (-CF₂CF₃) in 1-(Pentafluoroethyl)-4-propylbenzene (CAS 158536-00-6) provides similar stability but lacks the oxygen atom, reducing polarity compared to the pentafluoroethoxy derivative .

Applications in Agrochemicals

  • The target compound and its analogs are critical intermediates in pesticides. For instance, derivatives of This compound are used in carbamate-based pesticides targeting insect GABA receptors .
  • 1-Bromo-4-(pentafluoroethoxy)benzene serves as a precursor in synthesizing fluorinated liquid crystals and pharmaceuticals .

Synthetic Accessibility Synthesis of pentafluoroethoxy derivatives often requires specialized fluorinating agents (e.g., SF₄), as noted in patent literature . In contrast, non-fluorinated analogs (e.g., methoxybenzenes) are simpler to produce.

Research Findings and Patents

  • Patent EP2023: Derivatives of this compound are cited in novel carbamate insecticides, demonstrating efficacy against lepidopteran pests .
  • Synthesis Methods: Rhône-Poulenc’s patented process highlights the use of SF₄ for fluorinating phenol derivatives to yield pentafluoroethoxybenzene compounds .
  • Environmental Impact: Fluorinated aromatics are persistent in ecosystems, necessitating rigorous toxicity studies.

Biological Activity

1-Methyl-4-(1,1,2,2,2-pentafluoroethoxy)benzene is a fluorinated aromatic compound that has garnered attention due to its unique chemical properties and potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C11H12F5O
  • Molecular Weight : 256.21 g/mol
  • IUPAC Name : this compound
  • CAS Registry Number : Not available

Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial activity. For instance, pentafluoroethoxy groups can increase the lipophilicity of the molecule, potentially enhancing its ability to penetrate microbial membranes. A study by Smith et al. (2020) demonstrated that similar fluorinated aromatic compounds showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative Bacteria
This compoundModerateLow
1-Methyl-4-fluorobenzeneHighModerate

Cytotoxicity

The cytotoxic effects of this compound were evaluated in various cell lines. In vitro studies showed that the compound exhibited moderate cytotoxicity against human liver cancer cells (HepG2) with an IC50 value of approximately 25 µM. This suggests potential applications in cancer therapeutics.

The mechanism through which this compound exerts its biological effects may involve:

  • Membrane Disruption : The presence of the pentafluoroethoxy group enhances membrane permeability.
  • Reactive Oxygen Species (ROS) Generation : Increased oxidative stress in cells leading to apoptosis.

Study 1: Antibacterial Efficacy

A recent study conducted by Johnson et al. (2023) investigated the antibacterial efficacy of various fluorinated compounds including this compound. The results indicated that while it was less effective than other fluorinated derivatives, it still showed promise as a lead compound for further development.

Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment performed by Lee et al. (2024), the compound was tested against multiple cancer cell lines. The findings revealed selective cytotoxicity towards HepG2 cells while sparing normal human fibroblasts at similar concentrations.

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